molecular formula C10H19ClN2O4 B587633 (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride CAS No. 147529-99-5

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

Cat. No.: B587633
CAS No.: 147529-99-5
M. Wt: 266.722
InChI Key: OEQCNVUALLMGRI-QRPNPIFTSA-N
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Description

“(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride” is an organic compound. It’s a derivative of amino acids, which are the basic building blocks of proteins . This compound can be used as an important organic intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of this compound could involve reactions of amines with carbonyl compounds. The characteristic pattern of many reactions of the carbonyl group begins with the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various physical and chemical parameters. Multivariate statistical analyses can be applied to these parameters to obtain a comprehensive understanding of the structure .


Chemical Reactions Analysis

The reaction of this compound with other substances could involve the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various parameters. These parameters include the molecular weight, theoretical pI, amino acid composition, atomic composition, and others .

Scientific Research Applications

Phosphonic Acid Synthesis and Applications

Phosphonic acids, featuring a phosphorus atom bonded to three oxygen atoms and one carbon atom, are utilized in a wide array of applications due to their structural similarity to phosphate moieties and their supramolecular properties. Notably, these acids find use in bioactive properties (like drugs and pro-drugs), bone targeting, designing supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. Given the extensive research fields these acids cover, including chemistry, biology, and physics, synthesizing phosphonic acids becomes crucial for numerous research projects. The review by Sevrain et al. (2017) provides insights into the various applications of phosphonic acids and the methodologies for their synthesis, emphasizing the importance of dealkylation of dialkyl phosphonates for preparing phosphonic acids (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a key building block chemical derived entirely from biomass, and its derivatives are pivotal in synthesizing a multitude of value-added chemicals like 2-butanone and 2-methyltetrahydrofuran. With its carbonyl and carboxyl functional groups, LEV offers versatility and uniqueness in drug synthesis, reducing costs and simplifying synthesis steps. The review by Zhang et al. (2021) details the application of LEV in various medical fields, including cancer treatment and medical materials, showcasing its potential in drug synthesis and as a connector of pharmaceutical reagents with carriers to form intermediates (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) are vital phytochemicals with significant biological properties, including antioxidant activity. The review by Razzaghi-Asl et al. (2013) collates studies on the structure-activity relationships of HCAs, using medicinal chemistry to generate more potent antioxidant molecules. It underscores the importance of the presence of an unsaturated bond on the side chain of HCAs and other structural features such as modifications of the aromatic ring and the carboxylic function (esterification and amidation). The study also discusses the physicochemical properties influencing the antioxidant activity of HCAs and addresses their pro-oxidant effects in some test systems (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Amino Acid Functionalization of Quantum Dots

Amino acids, with their distinct properties like zwitterionic and amphoteric nature, are significant in biological molecules. Functionalizing carbon-based quantum dots with amino acids can significantly enhance their electronic and optical properties. The review by Ravi et al. (2021) discusses the functionalization of quantum dots using amino acids for potential applications in fabricating optoelectronic devices. The amino acid-functionalized quantum dots, characterized by high solubility, sustainability, and biocompatibility, are promising for diverse applications, including sensors and energy storage systems. Amidation is highlighted as a fundamental principle behind this functionalization (Ravi, Subramaniyam, Pattabiraman, & Pichumani, 2021).

Properties

IUPAC Name

(2S)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQCNVUALLMGRI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674204
Record name N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147529-99-5
Record name N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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